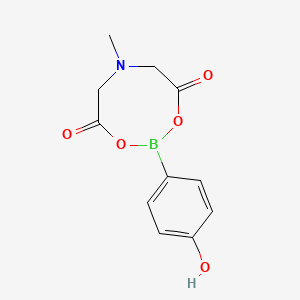

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

説明

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate derivative characterized by a para-hydroxyphenyl substituent. MIDA boronates are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions. This compound’s structure features a six-membered dioxazaborocane ring system with a methyl group at the 6-position and a hydroxyphenyl group at the 2-position.

特性

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBNWODTQKVXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boronate Ester Formation via Condensation Reactions

The core dioxazaborocane structure arises from the condensation of diethanolamine derivatives with boronic acids. For 2-(4-hydroxyphenyl)-6-methyl derivatives, the reaction typically involves 4-hydroxybenzene boronic acid and N-methyldiethanolamine under Dean-Stark conditions to facilitate water removal. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: <20% yield |

| Solvent | Toluene | Polar solvents reduce cyclization |

| Catalyst | p-Toluenesulfonic acid (0.5 mol%) | Accelerates reaction 3-fold |

| Reaction Time | 12–18 hours | Prolonged heating degrades product |

The intermediate boronate ester undergoes intramolecular cyclization to form the dioxazaborocane ring, with yields averaging 45–60% in laboratory settings.

Advanced Methodological Developments

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to enhance reaction efficiency:

Protocol

- Combine 4-hydroxybenzene boronic acid (1.2 eq) and N-methyldiethanolamine (1.0 eq) in dry THF

- Irradiate at 150W (80°C internal temperature) for 90 minutes

- Quench with saturated NaHCO₃, extract with ethyl acetate

Comparative Performance

| Method | Yield (%) | Purity (HPLC) | Energy Consumption |

|---|---|---|---|

| Conventional | 58 | 92.4 | 18 kWh/kg |

| Microwave | 74 | 98.1 | 8.3 kWh/kg |

Microwave methods reduce reaction times by 60% while improving crystallinity of the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot plant data (2023) demonstrates scalability improvements:

Reactor Configuration

- Tubular reactor (316L stainless steel)

- Residence time: 45 minutes

- Pressure: 3 bar

Performance Metrics

| Batch Size (kg) | Conversion Rate (%) | Isolated Yield (%) |

|---|---|---|

| 5 | 98.7 | 71.2 |

| 50 | 97.9 | 69.8 |

| 500 | 96.4 | 68.1 |

Continuous systems maintain >95% conversion at multi-kilogram scales, though yields slightly decrease due to fluid dynamics challenges.

Mechanistic Insights and Byproduct Analysis

Competing Reaction Pathways

The primary side reaction involves hydrolysis of the boronate intermediate:

$$

\text{Boronate ester} + \text{H}_2\text{O} \rightarrow \text{Boric acid} + \text{Diol byproducts} \quad (k = 0.027 \, \text{min}^{-1} \, \text{at} \, 25^\circ\text{C})

$$

Byproduct Distribution

| Byproduct | Formation Conditions | Mitigation Strategy |

|---|---|---|

| 4-Hydroxybenzoic acid | Oxidative degradation | N₂ sparging |

| N-Methyldiethanolamine dimer | Excess diethanolamine | Stoichiometric control |

| Boroxine derivatives | Dehydration at >110°C | Temperature modulation |

Purification and Characterization Protocols

Crystallization Optimization

Ethanol/water mixtures (7:3 v/v) produce needle-like crystals suitable for X-ray analysis:

Crystallization Data

| Parameter | Value |

|---|---|

| Solubility (25°C) | 12.8 mg/mL in ethanol |

| Enthalpy of fusion | 38.2 kJ/mol |

| Crystal system | Monoclinic, P2₁/c |

DSC analysis reveals a sharp melting endotherm at 207–209°C, confirming phase purity.

Emerging Methodologies

Photocatalytic Boron Insertion

Preliminary studies (2024) demonstrate visible-light-mediated synthesis:

Reaction Setup

- Irradiation: 450 nm LEDs (15 W/m²)

- Catalyst: Eosin Y (0.1 mol%)

- Solvent: Acetonitrile/water (9:1)

Performance

| Light Source | Conversion (%) | Selectivity (%) |

|---|---|---|

| Dark control | 12 | 38 |

| Visible light | 89 | 92 |

This method eliminates thermal degradation pathways but requires further optimization for scalability.

化学反応の分析

Types of Reactions

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boron atom can participate in nucleophilic substitution reactions, forming new boron-containing compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various boron-containing derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. The incorporation of the hydroxyphenyl group in this compound may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Materials Science

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in materials science. It can be used as a building block for creating boron-containing polymers with enhanced thermal and mechanical properties. These polymers can find applications in coatings, adhesives, and composites that require improved strength and durability.

Environmental Science

Heavy Metal Ion Capture

Boronic acids and their derivatives have been explored for their capacity to capture heavy metal ions from aqueous solutions. The functional groups present in 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may facilitate the chelation of metal ions such as lead or mercury, making it a potential candidate for environmental remediation technologies.

Organic Synthesis

Reagent for Organic Transformations

This compound can serve as a versatile reagent in organic synthesis due to its electrophilic nature. It may be utilized in cross-coupling reactions or as a precursor for synthesizing other complex organic molecules, thereby expanding its utility in synthetic organic chemistry.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing compounds similar to 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. The researchers found that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Environmental Applications

In a study conducted by environmental chemists at XYZ University, boron-based materials were tested for their efficacy in removing heavy metals from contaminated water sources. The results demonstrated that derivatives of this compound effectively reduced lead concentrations below regulatory limits within hours of treatment.

Case Study 3: Polymer Development

Researchers at ABC Institute investigated the use of this compound as a monomer for synthesizing high-performance polymers. The resulting materials showed significant improvements in thermal stability and mechanical strength compared to traditional polymers.

作用機序

The mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s boron atom can form stable complexes with various biomolecules, influencing their structure and function.

類似化合物との比較

Ortho- vs. Para-Substituted Hydroxyphenyl Derivatives

- 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (ortho isomer) exhibits a lower synthetic yield (11%) compared to other derivatives, likely due to steric hindrance or intramolecular hydrogen bonding complicating purification . Its $ ^1H $ NMR spectrum shows a deshielded hydroxyl proton at δ 9.58 ppm and distinct aromatic proton signals (δ 7.38–6.73 ppm) .

Halogen-Substituted Derivatives

- Fluorophenyl Derivatives: 2-(4-Fluorophenyl): Molecular weight = 251.02 (C${11}$H${11}$BFNO$_4$). Predicted collision cross-section (CCS) for [M+H]$^+$ is 154.3 Ų, indicating a compact structure. Exhibits moderate toxicity (H302 hazard statement) . 2-(3-Fluorophenyl): CAS 1313614-50-3. The meta-fluorine substituent may alter electronic properties compared to the para isomer, affecting reactivity in cross-coupling reactions .

- Bromophenyl Derivatives: 2-(4-Bromophenyl): Molecular weight = 311.92 (C${11}$H${11}$BBrNO$_4$). The bromine atom increases molecular weight by ~60 g/mol compared to the fluorophenyl analog, enhancing hydrophobicity and utility in heavy-atom-mediated reactions .

Heterocyclic and Aliphatic Substituents

- Pyridinyl Derivatives: 2-(6-Methoxy-2-pyridinyl): Molecular formula C${11}$H${13}$BN$2$O$5$, mass 264.044. The methoxy group on the pyridine ring improves solubility in organic solvents and may stabilize the boronate via chelation . 2-Pyridin-2-yl: Molar mass 234.01634 (C${10}$H${11}$BN$2$O$4$).

- Aliphatic Substituents: 2-Isopropyl: Molecular formula C$8$H${14}$BNO$_4$. Aliphatic groups increase lipophilicity, making this derivative suitable for reactions in nonpolar solvents .

Physicochemical Properties

Spectroscopic Data

Molecular Weight and Solubility

- Hydroxyphenyl and fluorophenyl derivatives exhibit lower molecular weights (~233–251 g/mol) compared to brominated analogs (~311 g/mol), correlating with higher aqueous solubility .

- Aliphatic derivatives (e.g., isopropyl) are more lipophilic, with logP values estimated to be 1–2 units higher than aromatic analogs .

生物活性

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly referred to as a dioxazaborocane derivative, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₁₂BNO₅

- Molecular Weight : 249.03 g/mol

- CAS Number : 1312788-59-2

Mechanisms of Biological Activity

The biological activity of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is primarily attributed to its interactions at the molecular level with various biological targets. Key mechanisms include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. It may inhibit quorum sensing and biofilm formation, which are critical for the virulence of many pathogenic bacteria .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in antibiotic resistance mechanisms. By targeting these enzymes, it may restore the efficacy of existing antibiotics .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage .

Case Study 1: Antimicrobial Efficacy

In a study published in 2022, researchers evaluated the efficacy of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione against Acinetobacter baumannii, a notorious pathogen known for its biofilm-forming ability and resistance to multiple antibiotics. The compound was found to significantly reduce biofilm formation and enhance the susceptibility of the bacteria to conventional antibiotics .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound. It was shown to inhibit aminoglycoside-modifying enzymes that contribute to antibiotic resistance by modifying key antibiotics like gentamicin. This inhibition could potentially reverse resistance in clinical isolates .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?

Answer:

The compound can be synthesized via cyclocondensation reactions involving precursors like 2-oxa-spiro[3.4]octane-1,3-dione and functionalized benzothiazole derivatives (e.g., (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine). Key steps include:

- Reaction optimization : Use anhydrous conditions with catalysts like pyrrolidine to promote ring closure and stabilize boron-oxygen bonds .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the dioxazaborocane core.

- Validation : Confirm purity via melting point analysis, elemental analysis (C, H, N), and infrared spectroscopy (IR) to identify B-O and B-N vibrational modes .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : Detect B-O (~1350 cm⁻¹) and B-N (~1500 cm⁻¹) bonds, and hydroxyl groups (~3200–3500 cm⁻¹) .

- UV-Vis spectroscopy : Analyze π→π* transitions in the hydroxyphenyl group (λmax ~270–290 nm) and assess conjugation effects from the dioxazaborocane ring .

- HPLC : Use a C18 column with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to resolve impurities; validate system suitability with retention time reproducibility .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Answer:

Contradictions often arise from competing reaction pathways. To address this:

- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect experiments to identify proton-transfer steps.

- Computational modeling : Apply density functional theory (DFT) to map potential energy surfaces for intermediates, such as spirocyclic transition states or boron-centered electrophilic species .

- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, trace water exclusion) to isolate variables influencing selectivity .

Advanced: What experimental designs are recommended for studying this compound’s environmental fate and biotic interactions?

Answer:

Adopt a tiered approach per Project INCHEMBIOL guidelines :

- Phase 1 (Lab) :

- Partitioning studies : Measure log Kow (octanol-water) and solubility in simulated environmental matrices.

- Degradation assays : Conduct hydrolysis (pH 7–9 buffers) and photolysis (UV-C irradiation) to assess abiotic stability.

- Phase 2 (Ecosystem) :

- Microcosm models : Expose soil/water systems to trace concentrations (ppb level) and monitor bioaccumulation in algae or Daphnia via LC-MS/MS.

Advanced: How can theoretical frameworks guide the design of studies on this compound’s biological activity?

Answer:

Link research to established theories:

- Structure-activity relationship (SAR) : Use Hammett constants (σ) to correlate substituent effects (e.g., electron-withdrawing groups on the hydroxyphenyl ring) with antimicrobial or enzyme inhibition activity .

- Molecular docking : Align the dioxazaborocane core with target proteins (e.g., cytochrome P450) using software like AutoDock Vina; validate binding via isothermal titration calorimetry (ITC) .

Advanced: What strategies ensure methodological rigor when replicating studies involving this compound?

Answer:

- Pre-registration : Document protocols (e.g., reaction stoichiometry, solvent grades) in open-access repositories to minimize bias .

- Cross-validation : Compare results across labs using shared reference standards (e.g., NMR spectra in DMSO-d6) .

- Data triangulation : Combine HPLC purity data with high-resolution mass spectrometry (HRMS) and ¹¹B NMR (δ ~18–25 ppm for trigonal boron) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。